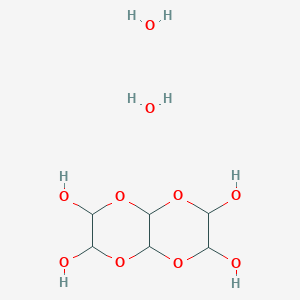
Trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride typically involves the reduction of 4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester in the presence of a hydrogenating catalyst. The produced ester is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize the production efficiency .
化学反应分析
Types of Reactions
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenating catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学研究应用
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
作用机制
The antifibrinolytic effect of trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is achieved by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. This inhibition is mediated through the binding of the compound to lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .
相似化合物的比较
Similar Compounds
ε-Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action.
Aminomethylbenzoic acid: Used in similar applications but with different chemical properties.
Uniqueness
Trans-4-(®-1-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and high efficacy in inhibiting fibrinolysis. Its ability to bind effectively to plasminogen and prevent excessive bleeding makes it a preferred choice in medical applications .
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6-,7?,8?;/m1./s1 |
InChI 键 |
PPSTUJSAOIAVHT-PUFYQOQHSA-N |
手性 SMILES |
C[C@H](C1CCC(CC1)C(=O)O)N.Cl |
规范 SMILES |
CC(C1CCC(CC1)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-hydroxy-1,10-bis(2,3,4,5,6-pentafluorophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942555.png)
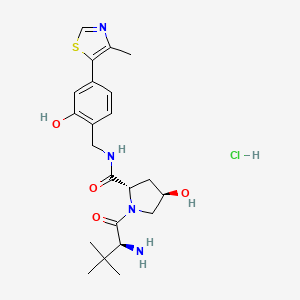
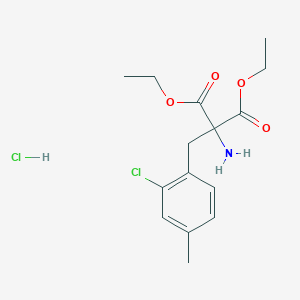


![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)


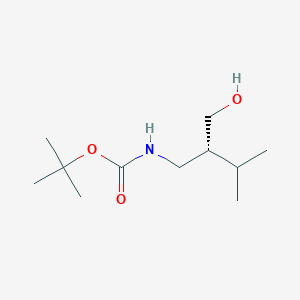
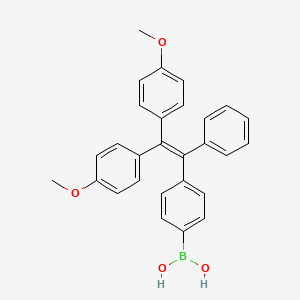

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
